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molecular formula C12H17ClN2 B1427096 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine CAS No. 1059172-90-5

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

Cat. No. B1427096
M. Wt: 224.73 g/mol
InChI Key: JEKNEYWDWGUCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664219B2

Procedure details

POCl3 (220 ml, 2.4 mol, ˜26 eq) was cooled to ˜−50° C. before being carefully treated with 2-cyclohexyl-5,6-dimethylpyrimidin-4-ol (28.9 g, ‘92 mmol’, 1 eq). The cooling bath was then removed and the pot allowed to warm to RT followed by heating to reflux for 6 h. The RM was concentrated, treated with ice and saturated NaHCO3 and extracted into Et2O before being dried (sodium sulfate)/concentrated. The resulting oil was subjected to column chromatography using EtOAc (10%): 40-60 Petrols (90%) as eluent to yield 4-chloro-2-cyclohexyl-5,6-dimethylpyrimidine as an oil (5.7011 g, 28% over first two steps). 1H (400 MHz, DMSO) 1.16-1.90 (10H, m), 2.26 (3H, s), 2.46 (3H, s), 2.60-2.75 (1H, m). ES+225.
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH:6]1([C:12]2[N:17]=[C:16](O)[C:15]([CH3:19])=[C:14]([CH3:20])[N:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[Cl:3][C:16]1[C:15]([CH3:19])=[C:14]([CH3:20])[N:13]=[C:12]([CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[N:17]=1

Inputs

Step One
Name
Quantity
220 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=NC(=C(C(=N1)O)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The RM was concentrated
ADDITION
Type
ADDITION
Details
treated with ice and saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
)/concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C)C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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